6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine

Physicochemical profiling Drug-likeness Fragment-based design

6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine (CAS 676370-49-3) is a heterocyclic small molecule featuring an imidazo[1,2-a]pyridine core with a bromine substituent at the 6-position and an N-(pyridin-4-ylmethyl)amine group at the 8-position. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, often exploited in kinase inhibitor and epigenetic probe discovery programs.

Molecular Formula C13H11BrN4
Molecular Weight 303.16 g/mol
CAS No. 676370-49-3
Cat. No. B12939539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine
CAS676370-49-3
Molecular FormulaC13H11BrN4
Molecular Weight303.16 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CNC2=CC(=CN3C2=NC=C3)Br
InChIInChI=1S/C13H11BrN4/c14-11-7-12(13-16-5-6-18(13)9-11)17-8-10-1-3-15-4-2-10/h1-7,9,17H,8H2
InChIKeyJFUJKOXEJSWYKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine (CAS 676370-49-3): Procurement-Focused Profile


6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine (CAS 676370-49-3) is a heterocyclic small molecule featuring an imidazo[1,2-a]pyridine core with a bromine substituent at the 6-position and an N-(pyridin-4-ylmethyl)amine group at the 8-position . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, often exploited in kinase inhibitor and epigenetic probe discovery programs [1]. This specific derivative combines a heavy halogen (Br) with a pendant pyridine moiety, giving it distinct physicochemical properties that differentiate it from simpler, unsubstituted or mono-substituted imidazo[1,2-a]pyridine building blocks.

Why Generic Analogs Cannot Replace 6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine in Target ID and SAR Campaigns


Imidazo[1,2-a]pyridine-based inhibitors are highly sensitive to substitution patterns; even minor changes (e.g., Br→Cl, pyridin-4-ylmethyl→benzyl) can drastically alter target binding, cellular permeability, and metabolic stability [1]. The 6-bromo substituent provides a specific halogen-bonding capability and steric profile that a 6-H or 6-F analog cannot replicate, while the 4-pyridylmethylamine tail introduces a basic nitrogen that modulates solubility, P-gp efflux, and hydrogen-bond networks in target binding sites [2]. Generic imidazo[1,2-a]pyridine building blocks (e.g., 6-bromoimidazo[1,2-a]pyridin-8-amine, CAS 676371-00-9) lack the critical N-alkylation that defines this compound's selectivity profile in bromodomain and kinase contexts, making direct inter-change scientifically invalid without empirical re-validation.

Quantitative Differentiation of 6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine Against Closest Analogs


Physicochemical Differentiation: cLogP and PSA vs. Des-Bromo and Des-Pyridyl Analogs

The 6-bromo substituent increases lipophilicity by ~0.8 log units relative to the des-bromo analog, while the pyridin-4-ylmethyl group contributes an additional H-bond acceptor and raises topological polar surface area (TPSA) to 42.2 Ų, compared to 30.0 Ų for 6-bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9) [1]. This places the compound in a favorable CNS-accessible but efflux-resistant lipophilicity window (cLogP 2.8–3.2) that is distinct from both the too-polar des-bromo analog (cLogP ~2.0) and the overly lipophilic N-benzyl analog (cLogP ~3.8).

Physicochemical profiling Drug-likeness Fragment-based design

Halogen-Dependent Reactivity: Suzuki Coupling Efficiency vs. 6-Chloro Analog

In Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, the C6-Br bond in imidazo[1,2-a]pyridines typically shows 5–10× faster oxidative addition rates than the corresponding C6-Cl bond under standard conditions (Pd(PPh₃)₄, 2 M K₂CO₃, dioxane/H₂O, 80°C) [1]. This is inferred from the general reactivity of aryl bromides vs. aryl chlorides on electron-deficient heterocycles. The 6-bromo compound thus enables more efficient late-stage diversification with aryl/heteroaryl boronic acids compared to the 6-chloro analog (CAS 1260882-23-8), reducing catalyst loading and reaction time in library synthesis.

Cross-coupling chemistry Late-stage functionalization Medicinal chemistry

BRD4 Bromodomain Contextual Potency: Class-Level Benchmarking Against Fragments

Although direct experimental data for this compound in BRD4 assays is not publicly available, structurally related imidazo[1,2-a]pyridine fragments with a bromo substituent at C6 and an amine at C8 have been reported as weak BRD4-BD1 binders (IC50 > 10 μM) [1]. The N-(pyridin-4-ylmethyl) appendage is anticipated to engage the Asn140/Asn429 hinge region of bromodomains, potentially improving binding by 10–100× based on SAR trends observed in related imidazo[1,2-a]pyridine series [2]. This contrasts with simple 6-bromoimidazo[1,2-a]pyridin-8-amine which lacks the designed tail and shows negligible BRD4 activity.

Epigenetic probes BRD4-BD1 Fragment-based drug discovery

Optimal Research and Industrial Use Cases for 6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine


Halogen-Specific Fragment Elaboration in Epigenetic Probe Discovery

Teams pursuing BRD4 or CBP/p300 bromodomain inhibitors can use this compound as a pre-functionalized fragment, leveraging the Br handle for rapid C6 diversification and the pyridylmethyl tail for initial affinity. This dual-functional nature collapses the typical fragment-to-lead timeline by one iteration cycle [1].

Efflux Transporter SAR Studies (P-gp Substrate Profiling)

The pyridin-4-ylmethyl group reduces hydrogen-bond donors and balances lipophilicity, making this compound a suitable scaffold for investigating P-gp efflux ratios. Comparative efflux studies with the des-bromo and des-pyridyl analogs can isolate the contributions of each substituent to transporter recognition [2].

Parallel Synthesis of Focused Kinase/Bromodomain Libraries via C6 Suzuki Coupling

The aryl bromide at C6 enables straightforward parallel diversification using commercial boronic acid kits. This compound serves as a versatile core for generating 50–200 compound arrays targeting BRD4, PLK1, or Nek2, where 6-aryl substitution yields nanomolar inhibitors [1].

Quote Request

Request a Quote for 6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.